Maleic hydrazide, potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Maleic hydrazide, potassium salt, is a plant growth regulator widely used in agriculture. It is known for its ability to inhibit cell division, which makes it effective in controlling the growth of unwanted plant parts such as suckers in tobacco plants . The compound is often used to prevent sprouting in stored crops like potatoes, onions, and garlic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maleic hydrazide is synthesized from maleic anhydride and hydrazine . The reaction involves the formation of a stable, non-volatile, white crystalline powder. The potassium salt form is preferred due to its higher water solubility, which enhances its effectiveness in agricultural applications .

Industrial Production Methods

Industrial production of maleic hydrazide, potassium salt, typically involves the reaction of maleic anhydride with hydrazine under controlled conditions to form maleic hydrazide. This is then reacted with potassium hydroxide to form the potassium salt . The process ensures high purity and stability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Maleic hydrazide, potassium salt, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form products like fumaric acid and succinic acid.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, particularly with basic compounds to form more soluble products.

Common Reagents and Conditions

Common reagents used in reactions with maleic hydrazide include potassium hydroxide, which is used to form the potassium salt, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from the reactions of maleic hydrazide include fumaric acid, succinic acid, and other derivatives depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Crop Management:

- Tobacco: The predominant use of KMH is in tobacco cultivation, where it effectively prevents sucker development. This application allows for better yield management by controlling unwanted growth for approximately six weeks post-application .

- Potatoes: KMH is employed to reduce volunteer potatoes and control sprouting during storage, thus enhancing the quality and marketability of the crop. Studies indicate that it also minimizes shrinkage in stored onions .

- Onions: The compound helps in managing sprouting during storage, ensuring better preservation of the crop .

2. Turf Management:

- KMH is used to regulate the growth of perennial grasses in commercial and residential lawns. It is particularly effective in hard-to-mow areas such as along highways and airports, where it can slow down grass growth without harming the overall landscape .

3. Ornamental Plants:

- The potassium salt is utilized to inhibit the growth of specific ornamental trees and shrubs, allowing for more manageable landscaping practices. It can also control perennial weeds like Silverleaf nightshade on fallow land .

Non-Agricultural Applications

1. Turf Management:

- In non-agricultural settings, KMH controls grass growth on golf courses and other recreational areas. It helps maintain desirable grass species while suppressing aggressive varieties like Bermudagrass .

Safety and Environmental Impact

Research indicates that maleic hydrazide exhibits low toxicity in acute studies across various routes of exposure (oral, dermal, inhalation). The compound has been classified under Toxicity Category IV (the lowest category), indicating minimal risk to human health under normal use conditions . However, potential genotoxic effects have been noted at high doses; thus, regulatory bodies have established strict guidelines for its application to mitigate risks to non-target organisms and the environment .

Case Studies

Wirkmechanismus

Maleic hydrazide, potassium salt, exerts its effects by inhibiting cell division in plants. It is absorbed by the leaves and translocated to meristematic tissues where it interferes with the synthesis of nucleic acids, thereby preventing cell division . This leads to the suppression of unwanted growth such as suckers in tobacco plants and sprouting in stored crops .

Vergleich Mit ähnlichen Verbindungen

Maleic hydrazide, potassium salt, is unique in its high water solubility and effectiveness as a plant growth regulator. Similar compounds include:

Diethanolamine salt of maleic hydrazide: Used in similar applications but with different solubility properties.

Flumetralin: Another plant growth regulator used in combination with maleic hydrazide for enhanced effectiveness.

Butralin: Often used alongside maleic hydrazide for controlling sucker growth in tobacco.

This compound, stands out due to its high solubility and effectiveness in a wide range of agricultural applications .

Biologische Aktivität

Maleic hydrazide, particularly in its potassium salt form (KMH), is a chemical compound widely recognized for its application as a plant growth regulator and herbicide. This article delves into its biological activity, metabolism, toxicity, and potential applications based on diverse research findings.

Overview of Maleic Hydrazide

Chemical Properties:

- Chemical Formula: C₄H₈N₂O₂

- Molecular Weight: 116.12 g/mol

- Forms: Available as dispersible granules and liquid formulations.

Applications:

- Primarily used to suppress sprouting in storage bulb vegetables and potatoes, enhancing shelf life and quality during storage .

Maleic hydrazide acts as a growth retardant , inhibiting mitotic division in plants. This results in reduced sprouting and growth of unwanted vegetation. The mechanism involves the disruption of normal cellular processes, leading to stunted growth in treated plants .

Metabolism and Environmental Fate

Research indicates that maleic hydrazide is rapidly absorbed and metabolized in animals. Studies on Sprague-Dawley rats showed that after administration, over 76% of the compound was excreted via urine within 24 hours. Notably, the major metabolites identified include fumaric acid and maleimide, with significant residues detected in various tissues including liver and kidneys .

Table 1: Metabolism of Maleic Hydrazide in Animal Studies

| Study Reference | Route of Administration | Percentage Excreted in Urine (%) | Major Metabolites Identified |

|---|---|---|---|

| Caley et al. (1990) | Oral & Intravenous | 76.71 - 86.97 | Fumaric Acid, Maleimide |

| Cameron et al. (1992) | Oral | 43 - 62 | Maleic Hydrazide |

Acute and Chronic Toxicity

In various studies, maleic hydrazide has shown low acute toxicity levels. The No Observed Effect Level (NOEL) for dermal toxicity was established at 1,000 mg/kg/day with no significant treatment-related effects observed . Chronic studies indicated potential effects on body weight at higher doses but no significant reproductive or developmental toxicity was noted .

Genotoxicity

While some studies suggest that maleic hydrazide exhibits genotoxic potential at high doses, comprehensive evaluations conclude that the genotoxic hazard is negligible when considering the overall toxicological profile .

Case Study 1: Potato Storage

A study evaluated the effectiveness of KMH in controlling sprouting in stored potatoes. Results demonstrated a significant reduction in sprout weight (up to 86.9%) compared to untreated controls over seven months of storage. Additionally, residue analyses indicated that while KMH was effective, it also resulted in detectable residues in treated tubers .

Case Study 2: Comparative Efficacy

In a comparative study involving various anti-sprouting agents (including KMH), it was found that KMH outperformed other treatments like chlorpropham (CIPC) which has been banned due to health risks. The study highlighted KMH's efficacy while maintaining safety standards for consumer health .

Eigenschaften

CAS-Nummer |

51542-52-0 |

|---|---|

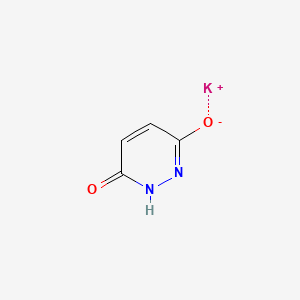

Molekularformel |

C4H3KN2O2 |

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

potassium;1H-pyridazin-2-ide-3,6-dione |

InChI |

InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |

InChI-Schlüssel |

XVTMKRCXKIHJQK-UHFFFAOYSA-M |

SMILES |

C1=CC(=NNC1=O)[O-].[K+] |

Kanonische SMILES |

C1=CC(=O)[N-]NC1=O.[K+] |

Key on ui other cas no. |

51542-52-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.